molecular formula C20H18N2O2 B2734577 3-[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 956778-95-3

3-[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid

Cat. No. B2734577
CAS RN: 956778-95-3
M. Wt: 318.376
InChI Key: PKHDGRDMQXGBQK-ZHACJKMWSA-N
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Description

The compound “3-[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid” is a versatile material used in scientific research. It has a unique structure that allows for diverse applications, including drug development, catalysis, and materials science. The molecular formula of the compound is C20H18N2O2 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 3-(3,4-DICHLORO (or 3,4-dimethyl)benzoyl) prop-2-enoic acids react with o-xylene and p-xylene under Friedel-Craft’s reaction conditions giving acids 2 or 3, respectively. They were converted into the corresponding pyridazinone 4 derivatives upon treatment with N2H4 in boiling ethanol .


Molecular Structure Analysis

The molecular structure of the compound was confirmed by IR and 1H NMR spectroscopy . The molecular weight of the compound is 318.37 .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For example, it can react with o-xylene and p-xylene under Friedel-Craft’s reaction conditions to give acids 2 or 3, respectively .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 318.37 . The exact physical and chemical properties such as boiling point, melting point, and density are not provided in the search results.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of “3-[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid”, also known as “(2E)-3-[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid”, focusing on six unique applications:

Anti-inflammatory Agents

This compound has shown potential as an anti-inflammatory agent. Its structure allows it to inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2, which are involved in the inflammatory response. This makes it a candidate for developing new anti-inflammatory drugs .

Anticancer Research

The compound has been studied for its anticancer properties. It can induce apoptosis in cancer cells by interfering with specific signaling pathways. Research has indicated its effectiveness against various cancer cell lines, making it a promising candidate for further development in cancer therapy .

Antimicrobial Applications

Due to its unique chemical structure, this compound exhibits antimicrobial properties. It has been tested against a range of bacterial and fungal strains, showing significant inhibitory effects. This suggests its potential use in developing new antimicrobial agents to combat resistant strains .

Neuroprotective Agents

Research has explored the neuroprotective effects of this compound. It has been found to protect neuronal cells from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This makes it a potential candidate for developing neuroprotective drugs .

properties

IUPAC Name

(E)-3-[3-(3,4-dimethylphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c1-14-8-9-16(12-15(14)2)20-17(10-11-19(23)24)13-22(21-20)18-6-4-3-5-7-18/h3-13H,1-2H3,(H,23,24)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHDGRDMQXGBQK-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C=C2C=CC(=O)O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=NN(C=C2/C=C/C(=O)O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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